2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
Description
2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with an ethylpiperazine group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N4O2/c1-3-20-8-10-21(11-9-20)17-18-15(12-16(22)19-17)13-4-6-14(23-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22) |
InChI Key |
ZSZLEAOHYPVCLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The ethylpiperazine and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) or bases such as sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the pyrimidine ring could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- 2-(4-ethylpiperazin-1-yl)-6-(4-hydroxyphenyl)pyrimidin-4(3H)-one
- 2-(4-ethylpiperazin-1-yl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
